

Encelin (Vildagliptin) Technical Support Center

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Compound of Interest

Compound Name: *Encelin*

Cat. No.: B094070

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For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for researchers working with **Encelin** (Vildagliptin). Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experiments, ensuring the integrity and accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for **Encelin** (Vildagliptin)?

A1: The primary degradation pathway for Vildagliptin involves the hydrolysis of the nitrile group on the pyrrolidine ring. This occurs in a two-step process, first forming a primary amide intermediate, which is then further hydrolyzed to a carboxylic acid metabolite. This process can be accelerated by acidic and basic conditions.

Q2: What are the optimal storage conditions for Vildagliptin to minimize degradation?

A2: To minimize degradation, Vildagliptin should be stored in a cool, dry place, protected from light and moisture. For long-term storage, it is advisable to store the compound at controlled room temperature, protected from oxygen. One patent suggests that processing and storing Vildagliptin under an inert gas atmosphere can prevent process-related stability problems[1].

Q3: Are there any known incompatibilities with common excipients?

A3: Yes, Vildagliptin, which contains a secondary amino group, can be incompatible with certain excipients, particularly reducing sugars like lactose. This incompatibility can lead to the formation of degradation products. Studies have shown that the presence of excipients such as microcrystalline cellulose, magnesium stearate, povidone, and sodium starch glycolate can influence the degradation of Vildagliptin under stress conditions[2].

Q4: How does **Encelin** (Vildagliptin) exert its therapeutic effect?

A4: **Encelin** (Vildagliptin) is a dipeptidyl peptidase-4 (DPP-4) inhibitor. By inhibiting the DPP-4 enzyme, it prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to increased insulin secretion and reduced glucagon levels in a glucose-dependent manner, ultimately lowering blood glucose levels in patients with type 2 diabetes.[2][3][4][5][6]

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected concentrations of Vildagliptin in analytical runs.

- Possible Cause 1: Degradation in processed samples.
 - Troubleshooting Step: If working with plasma samples, consider adding a stabilizing agent. The addition of malic acid to human plasma has been shown to effectively stabilize Vildagliptin and prevent its degradation[7]. For other sample types, ensure they are processed and analyzed as quickly as possible. Minimize the time samples are exposed to room temperature.
- Possible Cause 2: Adsorption to container surfaces.
 - Troubleshooting Step: Use low-adsorption vials and pipette tips. It is advisable to evaluate different types of plastic and glass containers to determine the most suitable option for your specific experimental conditions.
- Possible Cause 3: Instability in the autosampler.
 - Troubleshooting Step: If available, use a cooled autosampler to maintain sample integrity. Prepare smaller batches of samples to minimize the time they reside in the autosampler before injection.

Issue 2: Appearance of unknown peaks in the chromatogram during HPLC analysis.

- Possible Cause 1: Formation of degradation products.
 - Troubleshooting Step: Refer to the Vildagliptin Degradation Summary table below to tentatively identify the degradants based on the sample's storage and processing conditions. To confirm the retention times of the major degradation products, it is recommended to perform forced degradation studies under acidic, basic, and oxidative conditions.
- Possible Cause 2: Contamination from solvents or reagents.
 - Troubleshooting Step: Analyze blank injections of your solvents and sample matrix to identify any background peaks. Ensure the use of high-purity solvents and freshly prepared reagents to minimize contamination.

Quantitative Data Summary

The stability of Vildagliptin is significantly affected by various stress conditions. The following tables summarize the degradation of Vildagliptin and the formation of its major degradation products under forced degradation conditions as reported in scientific literature.

Table 1: Summary of Vildagliptin Degradation Under Various Stress Conditions

Stress Condition	Reagent/Condition	Temperature	Duration	% Degradation	Major Degradant RRTs	Reference
Acidic Hydrolysis	1 M HCl	80°C	9 hours	Significant	1.3	[2]
Basic Hydrolysis	5.0 M NaOH	Room Temp	30 minutes	Significant	0.4, 0.7, 1.2	[2]
Oxidative Degradation	3% H ₂ O ₂	Room Temp	7 hours	39.5%	0.38, 0.5, 0.6, 0.7, 0.8, 1.2	[2][8]
Neutral Hydrolysis	Water	80°C	3 hours	Significant	0.7	[2][8]
Thermal Degradation	Dry Heat	70°C	3 hours	Not Significant	-	[9]
Photolytic Degradation	UV Chamber	N/A	24 hours	Not Significant	-	[9]

RRT = Relative Retention Time

Table 2: Kinetic Parameters for Vildagliptin Degradation at 23°C

Degradation Condition	Rate Constant (k) (s ⁻¹)	Half-life (t _{0.5}) (min)
Oxidative (3% H ₂ O ₂)	4.76 x 10 ⁻⁴	24.3
Basic (1M NaOH)	3.11 x 10 ⁻⁴	37.1
Acidic (1M HCl)	1.73 x 10 ⁻⁴	66.8

Data adapted from a study by Gumieniczek et al. (2021)[5]. The degradation followed pseudo-first-order kinetics.

Experimental Protocols

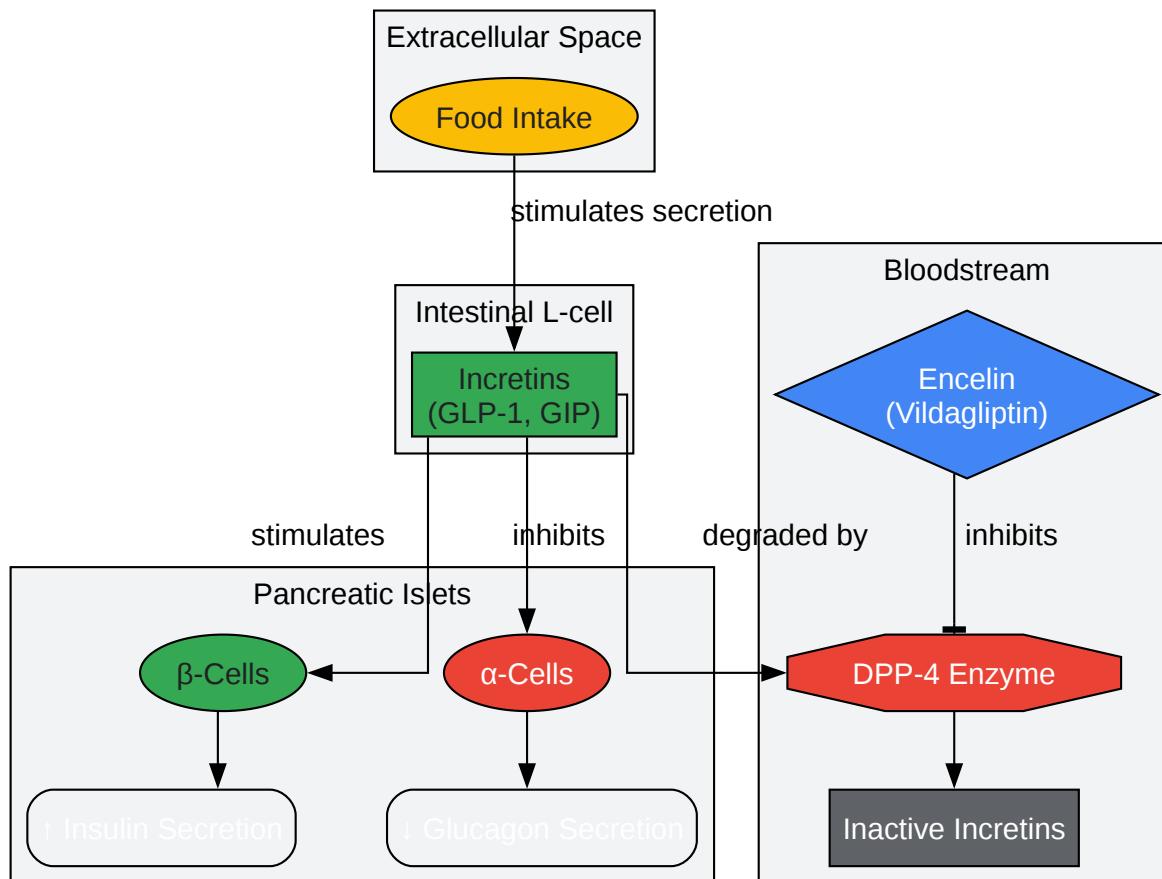
Protocol 1: Forced Degradation Study of Vildagliptin

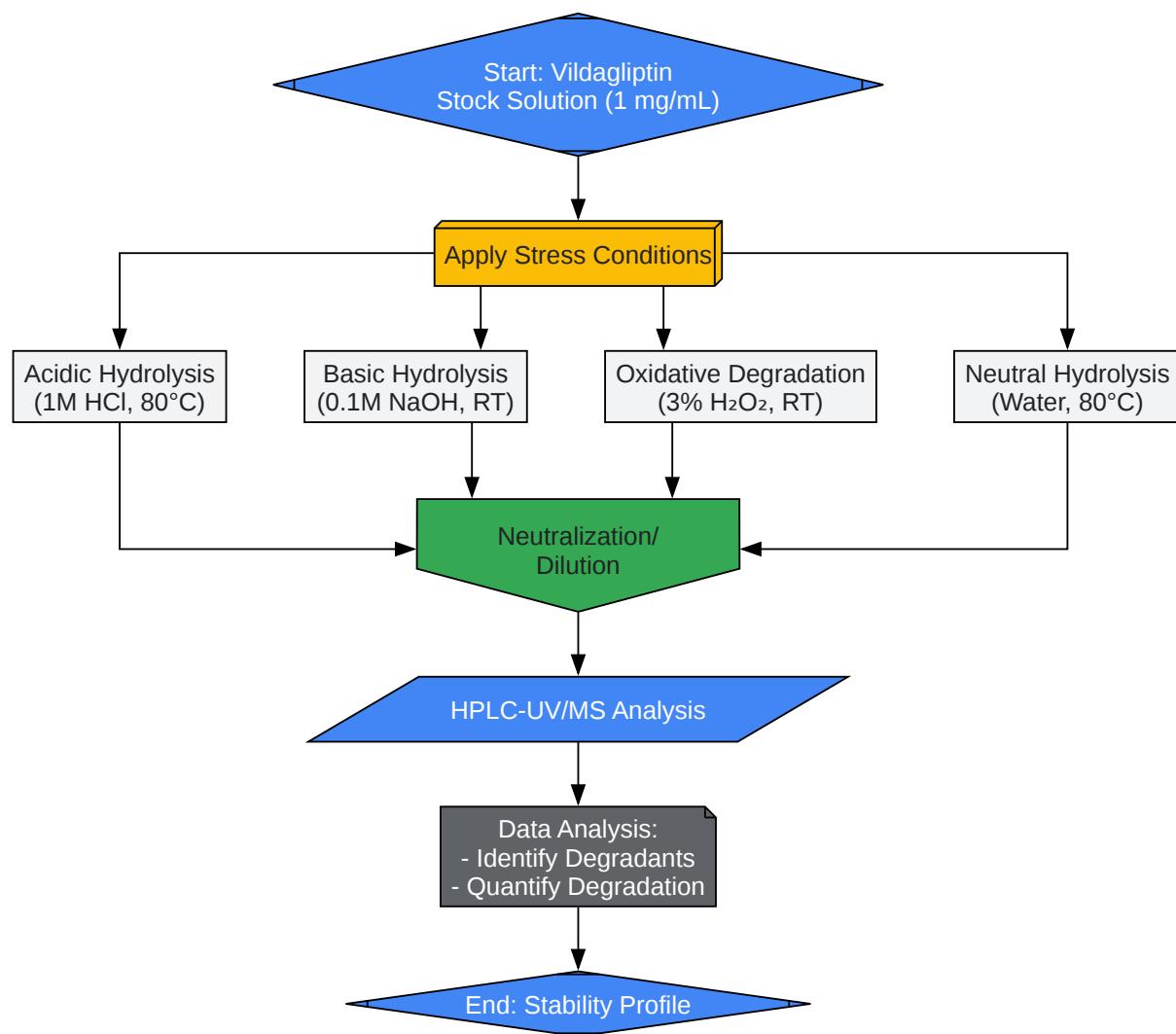
This protocol outlines a general procedure for conducting forced degradation studies on Vildagliptin to identify potential degradation products.

- Objective: To assess the stability of Vildagliptin under various stress conditions.
- Materials:
 - Vildagliptin reference standard
 - Methanol, HPLC grade
 - 1 M Hydrochloric acid (HCl)
 - 1 M Sodium hydroxide (NaOH)
 - 3% Hydrogen peroxide (H₂O₂)
 - Deionized water
 - HPLC system with UV or MS detector
 - C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
- Procedure:
 - Preparation of Stock Solution: Prepare a stock solution of Vildagliptin in methanol at a concentration of 1 mg/mL.
 - Acidic Degradation:
 - Mix 2 mL of the stock solution with 3 mL of 1 M HCl.
 - Incubate the mixture at 80°C for a specified duration (e.g., 3 and 9 hours)[8].
 - Cool the solution to room temperature and neutralize with 1 M NaOH.

- Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
- Basic Degradation:
 - Mix 2 mL of the stock solution with 3 mL of 0.1 M NaOH.
 - Keep the mixture at room temperature for 3 hours[8].
 - Neutralize the solution with 0.1 M HCl.
 - Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
- Oxidative Degradation:
 - Mix 2 mL of the stock solution with 2 mL of 3% H₂O₂.
 - Keep the solution at room temperature for a specified duration (e.g., 1 and 7 hours)[8].
 - Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
- Neutral Hydrolysis:
 - Mix 2 mL of the stock solution with 3 mL of deionized water.
 - Incubate the solution at 80°C for 3 hours[8].
 - Cool to room temperature and dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
- Analysis: Analyze all samples by a validated stability-indicating HPLC method. Monitor for the appearance of new peaks and the decrease in the area of the parent Vildagliptin peak.

Visualizations



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